Ethyl 2-[1-(benzylamino)cyclopropyl]acetate
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Overview
Description
Ethyl 2-[1-(benzylamino)cyclopropyl]acetate is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound is characterized by a cyclopropyl ring substituted with a benzylamino group and an ethyl acetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(benzylamino)cyclopropyl]acetate typically involves the reaction of cyclopropylamine with benzyl chloride to form benzylamino cyclopropane. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(benzylamino)cyclopropyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzylamino derivatives.
Scientific Research Applications
Ethyl 2-[1-(benzylamino)cyclopropyl]acetate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(benzylamino)cyclopropyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with active sites, while the cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity . The ethyl acetate moiety can undergo hydrolysis, releasing active intermediates that further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate
- Ethyl 2-[1-(benzylamino)cyclopropyl]propanoate
Uniqueness
Ethyl 2-[1-(benzylamino)cyclopropyl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl ring and benzylamino group makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 2-[1-(benzylamino)cyclopropyl]acetate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13(16)10-14(8-9-14)15-11-12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3 |
InChI Key |
VJUIFEDMATUCAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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